molecular formula C22H22ClN3O4S2 B11247487 N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

Cat. No.: B11247487
M. Wt: 492.0 g/mol
InChI Key: ITKDEIJTMIMRGK-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl group, and finally the attachment of the chlorophenyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: It may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases or conditions.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The sulfonyl and quinoline groups are often involved in binding interactions, while the chlorophenyl and acetamide groups may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide include other quinoline derivatives with sulfonyl and acetamide groups. Examples include:

  • This compound analogs with different substituents on the quinoline or phenyl rings.
  • Other sulfonyl-containing quinoline derivatives used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties. The presence of the morpholine sulfonyl group, in particular, may enhance its solubility and binding affinity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22ClN3O4S2

Molecular Weight

492.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H22ClN3O4S2/c1-15-11-22(31-14-21(27)24-17-4-2-3-16(23)12-17)25-20-6-5-18(13-19(15)20)32(28,29)26-7-9-30-10-8-26/h2-6,11-13H,7-10,14H2,1H3,(H,24,27)

InChI Key

ITKDEIJTMIMRGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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